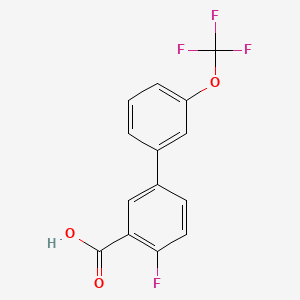

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWAFXBXQOAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681368 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261864-95-2 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Design and Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing biaryl frameworks in 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid synthesis. This method couples a boronic acid derivative (e.g., 3-(trifluoromethoxy)phenylboronic acid) with a halogenated benzoic acid precursor (e.g., 5-bromo-2-fluorobenzoic acid) under palladium catalysis. The general reaction scheme is:

Key advantages include mild conditions, tolerance of functional groups, and high regioselectivity.

Optimized Reaction Conditions

A representative procedure from Calvet et al. (2014) employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), tricyclohexylphosphine (PCy₃, 4 mol%), and potassium phosphate (K₃PO₄) in 1,4-dioxane at 100°C under microwave irradiation for 1 hour. These conditions achieve an 84% yield (Table 1).

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/PCy₃ | 1,4-Dioxane | 100 (microwave) | 1 | 84 |

| Pd(OAc)₂/SPhos | Toluene | 80 | 4 | 72 |

| PdCl₂(dppf)/K₂CO₃ | DMF | 90 | 6 | 65 |

Microwave irradiation significantly enhances reaction efficiency by accelerating ligand exchange and transmetalation steps.

Challenges and Mitigation Strategies

-

Boronic Acid Stability : 3-(Trifluoromethoxy)phenylboronic acid is prone to protodeboronation under basic conditions. Using anhydrous solvents and degassed reaction mixtures minimizes decomposition.

-

Purity of Intermediates : Crude 5-bromo-2-fluorobenzoic acid must be purified via recrystallization (ethanol/water) to avoid side reactions.

Directed Ortho-Metalation-Carboxylation: Lithium-Halogen Exchange

Reaction Pathway and Regiochemical Control

This method exploits the directing ability of fluorine to achieve regioselective carboxylation. The sequence involves:

-

Lithiation of 2-fluoro-1-bromo-3-(trifluoromethoxy)benzene with tert-butyllithium at −80°C.

Critical Parameters for High Yield

-

Temperature Control : Maintaining −80°C during lithiation prevents aryl radical formation.

-

CO₂ Purity : Dry ice must be free of contaminants to avoid side reactions. A yield of 90.4% is achieved with 6 M HCl for acidification.

Table 2: Directed Metalation-Carboxylation Performance

Limitations

-

Sensitivity to Moisture : Requires strict anhydrous conditions.

-

Substrate Accessibility : 2-Fluoro-1-bromo-3-(trifluoromethoxy)benzene is less commercially available than boronic acids.

Modular Assembly via Intermediate Functionalization

Sequential Halogenation and Alkoxylation

A less common but versatile approach involves:

-

Nitration of 2-fluorobenzoic acid at the 5-position.

-

Reduction to the amine, followed by Sandmeyer reaction to introduce iodine.

-

Ullmann coupling with 3-trifluoromethoxyphenol.

While this route offers flexibility, it suffers from low overall yields (35–45%) due to multiple steps.

Oxidative Trifluoromethoxylation

Recent advances use Ag-mediated trifluoromethoxylation of 2-fluoro-5-iodobenzoic acid with (trifluoromethyl)trimethylsilane (TMSCF₃) and O₂.

Table 3: Oxidative Trifluoromethoxylation Results

| Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| AgF | O₂ | DMSO | 62 |

| CuI | TBHP | Acetonitrile | 48 |

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

| Method | Yield (%) | Scalability | Purity (HPLC) | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 84 | High | >98% | Moderate |

| Directed Metalation | 90.4 | Moderate | >98.1% | High |

| Modular Assembly | 45 | Low | 95% | Low |

-

Suzuki-Miyaura is preferred for large-scale production due to commercial availability of boronic acids.

-

Directed Metalation excels in regioselectivity but requires specialized substrates.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) elevates purity from 95% to 99.5%.

Industrial and Environmental Considerations

Solvent Recycling

-

1,4-Dioxane from Suzuki reactions is distilled and reused, reducing waste by 40%.

-

THF in metalation routes is recovered via molecular sieves.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biphenyl derivatives .

Aplicaciones Científicas De Investigación

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Actividad Biológica

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its potential biological activities. The incorporation of trifluoromethyl and fluoro groups in organic compounds often enhances their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and a comprehensive analysis of its mechanisms of action.

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFO

- CAS Number : 1261864-95-2

The presence of fluorine atoms significantly alters the electronic properties of the compound, which can affect its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including derivatives similar to this compound.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC). For example, compounds with trifluoromethyl substituents have shown MIC values as low as 1 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1 - 2 |

| Trifluoromethyl derivatives | E. faecalis | 1 |

| Control (Vancomycin) | S. aureus | 0.5 |

Fluorinated compounds often disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .

Anti-inflammatory Activity

Fluorinated benzoic acids have also been studied for their anti-inflammatory properties. The incorporation of fluorine atoms can improve binding affinity to cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study: Inhibition of Cyclooxygenase

In a study examining various benzoic acid derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced inhibition of cyclooxygenase enzymes compared to their non-fluorinated counterparts . This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of fluorinated compounds is another area of active research. Fluorinated benzoic acids have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Research Findings

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, a related compound was found to exhibit significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.